N-[(4Z)-2-{[4-(Difluoromethyl)-6-methylpyrimidin-2-YL]sulfanyl}-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]hydroxylamine
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Overview
Description
N-[(4Z)-2-{[4-(Difluoromethyl)-6-methylpyrimidin-2-YL]sulfanyl}-6,8-dioxabicyclo[321]octan-4-ylidene]hydroxylamine is a complex organic compound with a unique structure that combines a pyrimidine ring with a dioxabicyclo octane system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4Z)-2-{[4-(Difluoromethyl)-6-methylpyrimidin-2-YL]sulfanyl}-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]hydroxylamine typically involves multiple steps, starting with the preparation of the pyrimidine ring and the dioxabicyclo octane system. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through the reaction of appropriate precursors under controlled conditions, often involving the use of catalysts and specific solvents.
Introduction of the Difluoromethyl Group: This step requires the use of difluoromethylating agents, which can be introduced through nucleophilic substitution reactions.
Formation of the Dioxabicyclo Octane System: This involves cyclization reactions, which can be facilitated by the use of specific catalysts and reaction conditions.
Coupling of the Pyrimidine and Dioxabicyclo Octane Systems: This step often involves the use of coupling agents and specific reaction conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the synthetic routes mentioned above, with a focus on optimizing reaction conditions to maximize yield and minimize costs. This could involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(4Z)-2-{[4-(Difluoromethyl)-6-methylpyrimidin-2-YL]sulfanyl}-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.
Scientific Research Applications
N-[(4Z)-2-{[4-(Difluoromethyl)-6-methylpyrimidin-2-YL]sulfanyl}-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]hydroxylamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: It could be explored for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: The compound may find applications in the development of new materials, catalysts, and other industrial products.
Mechanism of Action
The mechanism of action of N-[(4Z)-2-{[4-(Difluoromethyl)-6-methylpyrimidin-2-YL]sulfanyl}-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context and application of the compound.
Comparison with Similar Compounds
N-[(4Z)-2-{[4-(Difluoromethyl)-6-methylpyrimidin-2-YL]sulfanyl}-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]hydroxylamine can be compared with other similar compounds, such as:
Dichloroaniline: This compound consists of an aniline ring substituted with chlorine atoms and has applications in the production of dyes and herbicides.
1H-1,2,3-Triazole-Tethered Isatin-Metronidazole Conjugates: These compounds have been synthesized for their antimicrobial properties.
The uniqueness of this compound lies in its specific structure, which combines a pyrimidine ring with a dioxabicyclo octane system, potentially offering unique properties and applications.
Properties
IUPAC Name |
(NZ)-N-[2-[4-(difluoromethyl)-6-methylpyrimidin-2-yl]sulfanyl-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N3O3S/c1-5-2-6(10(13)14)16-12(15-5)21-9-3-7(17-18)11-19-4-8(9)20-11/h2,8-11,18H,3-4H2,1H3/b17-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUSUIHIHGPIMQ-IDUWFGFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC2CC(=NO)C3OCC2O3)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)SC2C/C(=N/O)/C3OCC2O3)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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